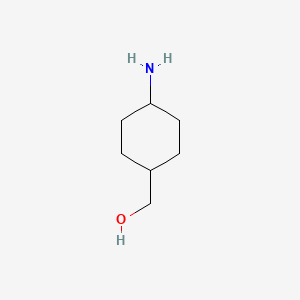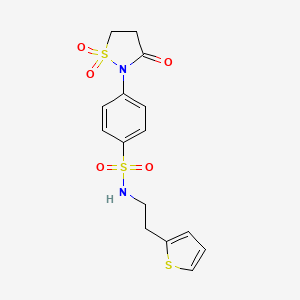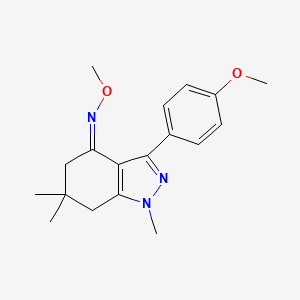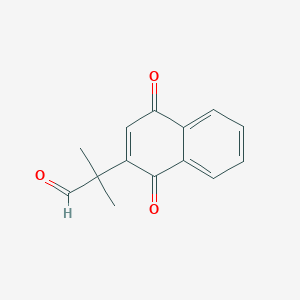![molecular formula C12H21ClN2O4S B2890741 tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 2241107-48-0](/img/structure/B2890741.png)
tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate is an intriguing compound with a complex structure and significant potential applications across various scientific fields. This compound features multiple functional groups, including a chlorosulfonyl group, making it reactive and useful in synthetic chemistry and other domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves several steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: : The initial step involves constructing the octahydro-1H-pyrrolo[3,4-b]pyridine ring system through cyclization reactions, often using amines and ketones under acidic or basic conditions.
Introduction of the Chlorosulfonyl Group: : Chlorosulfonylation is carried out using chlorosulfonic acid or sulfuryl chloride, typically under controlled temperature conditions to prevent degradation.
Esterification: : The tert-butyl ester group is introduced via esterification reactions involving tert-butyl alcohol and corresponding carboxylic acids, often catalyzed by strong acids like sulfuric acid or using coupling agents such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, production may involve automated synthesis techniques with optimized reaction conditions, including precise temperature control, continuous flow reactors, and efficient purification processes such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride, resulting in the transformation of the chlorosulfonyl group to a sulfonyl or thiol group.
Substitution: : The chlorosulfonyl group is highly reactive and can be substituted by nucleophiles (e.g., amines, thiols) to form sulfonamides or sulfones.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, often in acidic or basic medium.
Reduction: : Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether.
Substitution: : Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For instance:
Oxidation: : Sulfonic acids.
Reduction: : Sulfonyl or thiol derivatives.
Substitution: : Sulfonamides, sulfones.
Scientific Research Applications
In Chemistry
The compound serves as a precursor or intermediate in the synthesis of various complex molecules, especially those containing sulfonyl functional groups.
In Biology and Medicine
Drug Development: : It is explored for its potential to interact with biological targets, serving as a scaffold for drug discovery.
Biological Studies: : Used in the study of enzyme interactions and cellular processes due to its unique reactivity.
In Industry
Materials Science: : Utilized in the production of polymers and other advanced materials.
Agricultural Chemicals: : Employed in the synthesis of agrochemicals like pesticides and herbicides.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action typically involves interactions with enzymes or proteins, where the compound can inhibit or activate specific pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (4aS,7aS)-1-(methanesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: : Similar structure but with a methanesulfonyl group instead of a chlorosulfonyl group, leading to different reactivity and applications.
tert-Butyl (4aS,7aS)-1-(ethylsulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate: : Contains an ethylsulfonyl group, which affects its solubility and reaction conditions.
Uniqueness
Tert-butyl (4aS,7aS)-1-(chlorosulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate stands out due to its chlorosulfonyl group, which provides unique reactivity, making it valuable in various chemical reactions and industrial applications.
Exploring complex compounds like this one can open up fascinating avenues in scientific research. Any area grabbing your curiosity?
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-1-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O4S/c1-12(2,3)19-11(16)14-7-9-5-4-6-15(10(9)8-14)20(13,17)18/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIRHSZUMUSCNP-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCN(C2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN([C@@H]2C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)

![N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride](/img/structure/B2890660.png)
![tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2890663.png)
![3-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2890665.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)

![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)

![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)



![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2890681.png)
